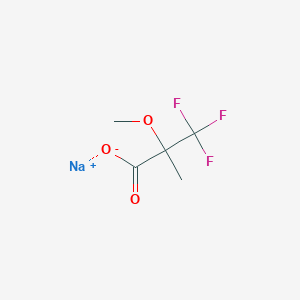

Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate

Description

Sodium 3,3,3-trifluoro-2-methoxy-2-methylpropanoate (CAS: 2344680-79-9) is a fluorinated organic compound with the molecular formula C₅H₆F₃NaO₃ and a molecular weight of 194.08 g/mol . Structurally, it features a trifluoromethyl group (–CF₃), a methoxy (–OCH₃), and a methyl (–CH₃) substituent on a propanoate backbone. This compound is commercially available in varying quantities (50 mg to 1 g) and is utilized in specialized chemical syntheses or research applications .

Properties

IUPAC Name |

sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O3.Na/c1-4(11-2,3(9)10)5(6,7)8;/h1-2H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKWLRPZYWEFRP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])(C(F)(F)F)OC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate typically involves the reaction of 3,3,3-trifluoro-2-methoxy-2-methylpropanoic acid with a sodium base. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pressure conditions to ensure the complete conversion of the acid to its sodium salt form.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.

Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.

Major Products Formed:

Substitution Reactions: Products include substituted derivatives of the original compound.

Oxidation: Products include oxidized forms of the compound, such as carboxylic acids.

Reduction: Reduced forms, such as alcohols or alkanes, are obtained.

Hydrolysis: The products are 3,3,3-trifluoro-2-methoxy-2-methylpropanoic acid and methanol.

Scientific Research Applications

Chemistry: Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate is used as a reagent in organic synthesis, particularly in the introduction of trifluoromethyl groups into target molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is also used in the development of fluorinated pharmaceuticals and agrochemicals.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The methoxy and methyl groups also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural similarities with sodium 3,3,3-trifluoro-2-methoxy-2-methylpropanoate, differing primarily in substituents or counterions:

3,3,3-Trifluoro-2-fluoromethoxypropanoic Acid

- This compound is a metabolite of sevoflurane, a volatile anesthetic, formed via β-lyase-mediated toxification pathways .

- Unlike the sodium salt, it contains a fluoromethoxy group (–OCH₂F) , which enhances electrophilicity and reactivity.

- Excreted in human urine at higher concentrations (294 ± 416 µmol) compared to detoxification byproducts, indicating its metabolic persistence .

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid

- The (R)-stereoisomer may exhibit distinct biological activity due to chiral recognition in enzymatic processes .

Ethyl 3,3,3-Trifluoro-2-methylpropanoate

- As an ester derivative , it is more lipophilic than the sodium carboxylate, favoring membrane permeability.

Ammonium 2-(Heptafluoropropoxy)-2,3,3,3-tetrafluoropropanoate

- The heptafluoropropoxy group increases hydrophobicity and chemical stability compared to the methoxy-substituted sodium salt.

Physicochemical Property Trends

- Solubility : Sodium salts (e.g., the target compound) are typically water-soluble due to ionic character, whereas esters (e.g., ethyl derivative) and acids (e.g., hydroxy variant) exhibit lower solubility.

- Reactivity: Fluoromethoxy and heptafluoropropoxy groups enhance electrophilicity, making metabolites like 3,3,3-trifluoro-2-fluoromethoxypropanoic acid more reactive in biological systems .

Biological Activity

Sodium;3,3,3-trifluoro-2-methoxy-2-methylpropanoate is a fluorinated organic compound that has gained attention in biological research due to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a trifluoromethyl group, a methoxy group, and a methyl group attached to a propanoate backbone. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The trifluoromethyl group can enhance binding affinity to enzymes, potentially modulating their activity. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

- Receptor Binding : The compound may interact with specific receptors in biological systems, influencing signal transduction pathways and cellular responses.

1. Pharmaceutical Development

This compound is utilized in the synthesis of fluorinated pharmaceuticals. Fluorination can enhance the pharmacokinetic properties of drugs, such as bioavailability and metabolic stability. Studies have shown that fluorinated compounds often exhibit improved efficacy against various diseases compared to their non-fluorinated counterparts.

2. Agrochemical Applications

The compound is also investigated for its potential use in agrochemicals. Its unique properties can lead to the development of more effective herbicides and pesticides that are less harmful to non-target organisms while maintaining efficacy against pests.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Trifluoromethyl Group | Methoxy Group | Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | High |

| Sodium;3,3,3-trifluoro-2-methoxy-2-(trifluoromethyl)propanoate | Yes | Yes | Moderate |

| Sodium;3,3-difluoro-2-methoxy-2-methylpropanoate | No | Yes | Low |

This table illustrates that the presence of both trifluoromethyl and methoxy groups contributes significantly to the biological activity of this compound compared to other related compounds.

Study 1: Anticancer Activity

A study evaluating the anticancer potential of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved induction of apoptosis through reactive oxygen species (ROS) generation and cell cycle arrest.

Study 2: Antibacterial Properties

Research into the antibacterial effects revealed that this compound exhibits notable activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) assays indicated effective inhibition at concentrations as low as 5 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.